2-(4-ethylpiperazin-1-yl)-N'-hydroxyethanimidamide
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Overview
Description
2-(4-ethylpiperazin-1-yl)-N’-hydroxyethanimidamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 2-(4-ethylpiperazin-1-yl)-N’-hydroxyethanimidamide can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine derivatives . Industrial production methods may involve the use of parallel solid-phase synthesis or photocatalytic synthesis .
Chemical Reactions Analysis
2-(4-ethylpiperazin-1-yl)-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-N’-hydroxyethanimidamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antibacterial and antifungal activities . In medicine, it is being investigated for its potential use as an anticancer and antiparasitic agent . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows for favorable interactions with macromolecules, enhancing its biological activity . The polar nitrogen atoms in the piperazine ring contribute to its ability to form hydrogen bonds and interact with various molecular targets .
Comparison with Similar Compounds
2-(4-ethylpiperazin-1-yl)-N’-hydroxyethanimidamide can be compared with other similar compounds such as 2-(4-ethylpiperazin-1-yl)-ethylamine and 2-(4-ethylpiperazin-1-yl)isonicotinonitrile These compounds share the piperazine ring structure but differ in their functional groups and overall molecular structure
Properties
Molecular Formula |
C8H18N4O |
---|---|
Molecular Weight |
186.26 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H18N4O/c1-2-11-3-5-12(6-4-11)7-8(9)10-13/h13H,2-7H2,1H3,(H2,9,10) |
InChI Key |
SHMCTNCANOVUMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC(=NO)N |
Origin of Product |
United States |
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